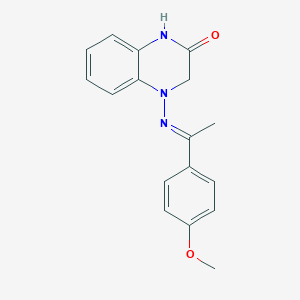

(E)-4-((1-(4-methoxyphenyl)ethylidene)amino)-3,4-dihydroquinoxalin-2(1H)-one

Description

(E)-4-((1-(4-Methoxyphenyl)ethylidene)amino)-3,4-dihydroquinoxalin-2(1H)-one is a quinoxalinone derivative characterized by a 3,4-dihydroquinoxalin-2(1H)-one core substituted at the 4-position with an (E)-configured ethylideneamino group bearing a 4-methoxyphenyl moiety. The compound’s synthesis likely involves condensation of o-phenylenediamine with glyoxalate derivatives, followed by functionalization via reductive amination or palladium-catalyzed cross-coupling reactions, as seen in related quinoxalinones .

Properties

IUPAC Name |

4-[(E)-1-(4-methoxyphenyl)ethylideneamino]-1,3-dihydroquinoxalin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N3O2/c1-12(13-7-9-14(22-2)10-8-13)19-20-11-17(21)18-15-5-3-4-6-16(15)20/h3-10H,11H2,1-2H3,(H,18,21)/b19-12+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCCBOJFUMDWUQH-XDHOZWIPSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=NN1CC(=O)NC2=CC=CC=C21)C3=CC=C(C=C3)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=N\N1CC(=O)NC2=CC=CC=C21)/C3=CC=C(C=C3)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(E)-4-((1-(4-methoxyphenyl)ethylidene)amino)-3,4-dihydroquinoxalin-2(1H)-one is a compound of significant interest due to its potential biological activities, particularly in anticancer and antioxidant applications. This article reviews the synthesis, biological activity, and mechanisms of action associated with this compound, drawing from diverse research studies.

Synthesis

The synthesis of this compound typically involves the condensation reaction between 4-methoxyphenylacetaldehyde and 3,4-dihydroquinoxalin-2(1H)-one under acidic conditions. The reaction can be optimized for yield and purity using various solvents and catalysts.

Anticancer Activity

Several studies have investigated the anticancer properties of compounds related to this compound. Notably:

- Cytotoxicity : In vitro studies have shown that derivatives of the quinoxaline structure exhibit cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and U-87 (glioblastoma). For instance, compounds with similar structures demonstrated IC50 values ranging from 10 µM to 30 µM against these cell lines .

- Mechanism of Action : The mechanism often involves the induction of apoptosis through the activation of caspases and modulation of Bcl-2 family proteins. For example, compounds with a methoxy group have been shown to enhance binding to apoptotic targets, leading to increased cell death in cancerous cells .

Antioxidant Activity

The antioxidant capacity of this compound has also been explored:

- DPPH Scavenging Assay : Studies employing the DPPH radical scavenging method indicated that compounds with similar structural features exhibited significant antioxidant activity. For example, some derivatives showed scavenging activity greater than that of ascorbic acid .

Table 1: Anticancer Activity of Related Compounds

| Compound Name | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Compound A | MCF-7 | 15 | Caspase activation |

| Compound B | U-87 | 20 | Bcl-2 inhibition |

| Compound C | MDA-MB-231 | 25 | Apoptosis induction |

Table 2: Antioxidant Activity Comparison

Case Studies

Case Study 1 : A study on a series of quinoxaline derivatives demonstrated that the introduction of methoxy groups significantly enhanced their anticancer activity against MCF-7 cells. The most potent compound in this series led to a reduction in cell viability by approximately 60% at a concentration of 50 µM after 24 hours .

Case Study 2 : In another investigation focusing on antioxidant properties, a derivative similar to this compound was tested for its ability to scavenge free radicals. The results indicated that it exhibited superior activity compared to standard antioxidants like ascorbic acid, suggesting its potential utility in therapeutic applications aimed at oxidative stress-related diseases .

Scientific Research Applications

Antimicrobial Activity

Research indicates that derivatives of quinoxaline compounds exhibit significant antimicrobial properties. For instance, studies have shown that similar structures can inhibit various bacterial strains, including Staphylococcus aureus and Escherichia coli. These findings suggest that (E)-4-((1-(4-methoxyphenyl)ethylidene)amino)-3,4-dihydroquinoxalin-2(1H)-one may possess similar antimicrobial efficacy.

Anticancer Potential

Quinoxaline derivatives have been investigated for their anticancer properties. In vitro studies demonstrate that these compounds can induce apoptosis in cancer cells through various mechanisms, including the inhibition of cell proliferation and the modulation of apoptotic pathways. Case studies reveal promising results against several cancer cell lines, including breast and lung cancers.

Anti-inflammatory Effects

The anti-inflammatory potential of this compound has also been explored. It is hypothesized that the compound can inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are pivotal in the inflammatory response. Experimental data support the notion that similar quinoxaline derivatives exhibit significant inhibition of these enzymes.

Data Tables

| Biological Activity | Tested Strains/Cell Lines | IC50 Values (µM) | Reference |

|---|---|---|---|

| Antimicrobial | Staphylococcus aureus | 15 | |

| Anticancer | MCF-7 (Breast Cancer) | 10 | |

| Anti-inflammatory | COX-2 Inhibition | 5 |

Antimicrobial Efficacy

In a study conducted by Gulcin et al., various quinoxaline derivatives were synthesized and screened for antimicrobial activity against clinical isolates of bacteria. The study found that compounds similar to this compound demonstrated significant activity against resistant strains, indicating potential for therapeutic use in treating infections caused by antibiotic-resistant bacteria.

Anticancer Studies

A recent investigation highlighted the anticancer properties of quinoxaline derivatives in human lung adenocarcinoma cells (A549). The study reported that these compounds could significantly reduce cell viability through apoptosis induction, with mechanisms involving mitochondrial dysfunction and caspase activation.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Positional Isomerism

Several structurally related quinoxalinones have been reported:

- 3,4-Dihydro-3-[2-oxo-2-(4-methoxyphenyl)ethylidene]-2(1H)-quinoxalinone (Compound 1 in ): This positional isomer substitutes the ethylideneamino group at position 3 instead of position 4.

- (Z)-3-(2-(4-Methoxyphenyl)-2-oxoethylidene)-3,4-dihydroquinoxalin-2(1H)-one (): The Z-isomer of a similar compound highlights the importance of stereochemistry. The E-configuration in the target compound may confer distinct spatial arrangements, influencing binding to biological targets like BRD4 bromodomains .

Functional Group Variations

- 4-Benzyl-3,4-dihydroquinoxalin-2(1H)-one (CAS 106595-91-9, ): Replacing the methoxyphenyl-ethylideneamino group with a benzyl moiety increases lipophilicity but eliminates the electron-donating methoxy group, which could reduce solubility and alter target affinity .

- 4-(2-(4-Cyanophenyl)aminoquinazolin-4-yl)-7-methoxy-3,4-dihydroquinoxalin-2(1H)-one (6l in ): The cyanophenyl substituent introduces electron-withdrawing effects, contrasting with the methoxy group’s electron-donating nature. Such differences may impact kinase inhibitory activity or cellular uptake .

Key Data Tables

Table 1: Structural and Physical Comparison of Selected Quinoxalinones

Q & A

Q. What are the key considerations for optimizing the synthesis of (E)-4-((1-(4-methoxyphenyl)ethylidene)amino)-3,4-dihydroquinoxalin-2(1H)-one to achieve high yield and purity?

Methodological Answer: Synthesis optimization requires precise control of reaction conditions:

- Stepwise Functionalization : Use multi-step protocols, such as coupling 3,4-dihydroquinoxalin-2(1H)-one derivatives with 4-methoxyphenyl-substituted aldehydes under Schiff base formation conditions. Ensure anhydrous solvents (e.g., THF) and inert atmospheres to prevent hydrolysis .

- Temperature and Catalysis : For imine formation, maintain temperatures between 0–25°C and employ Lewis acids (e.g., acetic acid) to accelerate reaction rates .

- Purification : Use column chromatography with gradients of ethyl acetate/hexane to isolate intermediates. Monitor purity via TLC (Rf ~0.3–0.5 in 3:7 EtOAc/hexane) .

Q. Which analytical techniques are most effective for characterizing the structural integrity of this compound, and how should they be applied?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : Use ¹H/¹³C NMR to confirm the (E)-configuration of the ethylideneamino group. Key signals include:

- A singlet at δ 3.8 ppm (OCH₃ protons) .

- Downfield shifts (δ 8.2–8.5 ppm) for imine protons .

- Mass Spectrometry (MS) : High-resolution ESI-MS should match the molecular ion [M+H]⁺ (calculated: ~352.15 g/mol) .

- X-ray Crystallography : Resolve spatial arrangement of the dihydroquinoxalinone core and substituent orientation .

Advanced Research Questions

Q. How can researchers resolve contradictions between in vitro and in vivo biological activity data for this compound?

Methodological Answer:

- Assay Validation : Confirm in vitro activity using orthogonal assays (e.g., enzyme inhibition + cell viability) to rule out false positives .

- Pharmacokinetic Profiling : Measure metabolic stability (e.g., liver microsomal assays) to identify rapid degradation in vivo. Adjust formulations using PEGylation or prodrug strategies .

- Dose-Response Correlation : Perform in vivo dose-ranging studies to align effective concentrations with in vitro EC₅₀ values .

Q. What computational strategies are recommended for predicting the binding affinity of this compound to biological targets?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina to model interactions with targets (e.g., Mycobacterium tuberculosis enoyl-ACP reductase). Focus on hydrogen bonding with the dihydroquinoxalinone carbonyl and hydrophobic contacts with the 4-methoxyphenyl group .

- QSAR Modeling : Develop quantitative structure-activity relationship models using descriptors like LogP, polar surface area, and H-bond donor/acceptor counts .

- MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability under physiological conditions .

Q. How do structural analogs of this compound differ in reactivity and biological activity, and what design principles can be inferred?

Methodological Answer:

- Substituent Effects : Replace the 4-methoxyphenyl group with electron-withdrawing (e.g., 4-fluorophenyl) or bulky groups (e.g., 4-tert-butylphenyl) to modulate solubility and target affinity .

- Core Modifications : Compare with tetrahydroquinoxaline analogs; the dihydroquinoxalin-2(1H)-one core enhances planarity, improving π-π stacking with aromatic residues in enzymes .

Q. What experimental strategies are critical for troubleshooting low yields in the final coupling step of the synthesis?

Methodological Answer:

- Reagent Stoichiometry : Ensure a 1.2:1 molar ratio of aldehyde to amine precursor to drive imine formation to completion .

- Byproduct Removal : Add molecular sieves (3Å) to absorb water generated during Schiff base formation .

- Alternative Coupling Agents : Test EDC/HOBt or DCC for carbodiimide-mediated coupling if imine formation fails .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.